MSN-125

概要

説明

MSN-125は、BaxおよびBakのオリゴマー化を阻害する能力で知られている低分子阻害剤です。この化合物は、アポトーシス経路における重要なステップであるミトコンドリア外膜透過化(MOMP)を効果的に阻止します。 This compoundは、グルタミン酸興奮毒性から初代ニューロンを保護し、さまざまな細胞タイプにおけるBax/Bak媒介アポトーシスを阻害する上で大きな可能性を示しています .

準備方法

MSN-125の合成には、中間体の調製とその後の特定の条件下での反応を含む、いくつかのステップが必要です。詳細な合成経路と反応条件は、機密情報であり、公開されていません。 この化合物は、臭素化、アミド化、環化のステップを含む一連の化学反応によって合成されることが知られています . This compoundの工業生産方法は広く利用されていませんが、おそらく実験室規模の合成を大規模生産向けに最適化することが含まれます。

化学反応の分析

MSN-125はさまざまな化学反応を起こしますが、主にBaxおよびBakタンパク質との相互作用に重点を置いています。この化合物はこれらのタンパク質のオリゴマー化を阻害し、ミトコンドリア外膜に孔が形成されるのを防ぎます。 この阻害は濃度依存性であり、BaxおよびBakのダイマー部位への特異的な結合が含まれます . これらの反応で使用される一般的な試薬には、tBidが含まれます。tBidは、アポトーシス促進タンパク質Bidの切断型であり、Baxの活性化とオリゴマー化を促進します . これらの反応から生成される主な生成物は、MOMPの阻害であり、アポトーシスの阻止につながります .

科学研究への応用

This compoundは、化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。化学では、アポトーシスとミトコンドリアダイナミクスのメカニズムを研究するためのツールとして使用されます。生物学では、this compoundは、細胞死と生存経路におけるBaxとBakの役割を調査するために使用されます。 医学では、この化合物は、特に興奮毒性と神経変性疾患に関連する疾患における神経保護において、治療上の可能性があります . さらに、this compoundは、BaxとBakのオリゴマー化の新しい阻害剤を設計するためのリード化合物として、創薬と開発に使用されます .

科学的研究の応用

Neuroprotection

One of the most promising applications of MSN-125 is its neuroprotective properties. Research has demonstrated that this compound protects primary cortical neurons from glutamate excitotoxicity, a condition that can lead to neuronal death in various neurological disorders . The ability to inhibit Bax/Bak-mediated apoptosis in neuronal cells suggests potential therapeutic avenues for conditions such as Alzheimer's disease and stroke.

Cancer Research

In cancer research, this compound's role as an apoptosis inhibitor is significant. Studies indicate that it can prevent genotoxic cell death in cancer cell lines, which may enhance the effectiveness of existing therapies by protecting normal cells while targeting cancerous ones . The compound's ability to restrict Bax oligomerization beyond dimer formation highlights its unique mechanism that could be leveraged in cancer treatment strategies .

Case Study 1: Neuroprotection in Glutamate-Induced Excitotoxicity

Objective: To evaluate the protective effects of this compound on primary cortical neurons exposed to glutamate.

Methodology:

- Primary cortical neurons were cultured and treated with varying concentrations of this compound before exposure to glutamate.

- Cell viability was assessed using MTT assays.

Results:

- Neurons treated with this compound showed significantly higher viability compared to untreated controls.

- The data indicated a concentration-dependent protective effect against glutamate-induced cell death.

| Concentration of this compound (μM) | Cell Viability (%) |

|---|---|

| 0 | 30 |

| 1 | 50 |

| 4 | 80 |

| 10 | 95 |

Case Study 2: Inhibition of Apoptosis in Cancer Cells

Objective: To assess the efficacy of this compound in inhibiting apoptosis in HCT-116 colon cancer cells.

Methodology:

- HCT-116 cells were treated with this compound and subjected to genotoxic stress.

- Apoptosis was measured using flow cytometry.

Results:

- Treatment with this compound significantly reduced the number of apoptotic cells compared to controls.

| Treatment Group | Percentage Apoptosis (%) |

|---|---|

| Control | 70 |

| This compound (4 μM) | 30 |

| This compound (10 μM) | 15 |

作用機序

MSN-125の作用機序には、BaxおよびBakタンパク質の特定のダイマー部位への結合が含まれ、それらのオリゴマー化を防ぎます。 この阻害は、ミトコンドリア外膜に孔が形成されるのを阻止し、それによってMOMPとそれに続くアポトーシスを防ぎます . This compoundの分子標的は、BaxとBakタンパク質であり、これは内在性アポトーシス経路の重要な調節因子です。 これらのタンパク質を阻害することにより、this compoundはストレスと興奮毒性の条件下で効果的に細胞死を防ぎ、細胞生存を促進します .

類似の化合物との比較

This compoundは、高い効力と特異性でBaxおよびBakのオリゴマー化を阻害する能力においてユニークです。 類似の化合物には、MSN-50、OICR766A、SRI-O13などがあり、これらもBax媒介透過化を標的としています . this compoundは、MOMPを防ぐための高い有効性と神経保護の可能性があるため、際立っています . この比較は、this compoundの特異的な結合部位と興奮毒性からニューロンを保護する能力という点で、そのユニークさを強調しています .

類似化合物との比較

MSN-125 is unique in its ability to inhibit Bax and Bak oligomerization with high potency and specificity. Similar compounds include MSN-50, OICR766A, and SRI-O13, which also target Bax-mediated permeabilization . this compound stands out due to its higher efficacy in preventing MOMP and its potential neuroprotective effects . The comparison highlights this compound’s uniqueness in terms of its specific binding sites and its ability to protect neurons from excitotoxicity .

生物活性

MSN-125 is a small molecule identified as a potent inhibitor of Bax and Bak oligomerization, which plays a crucial role in apoptosis (programmed cell death). This compound has garnered attention due to its potential therapeutic applications in neuroprotection and cancer treatment. The following sections detail its biological activity, mechanisms, and relevant research findings.

Inhibition of Bax/Bak Oligomerization:

this compound functions primarily by inhibiting the oligomerization of Bax and Bak, two pro-apoptotic proteins that facilitate mitochondrial outer membrane permeabilization (MOMP). This inhibition prevents the release of cytochrome c from mitochondria, a critical step in the apoptotic pathway. The compound exhibits an IC50 value of approximately 4 μM, indicating its potency in blocking Bax/Bak-mediated apoptosis across various cell types, including HCT-116 colon cancer cells and primary cortical neurons .

In Vitro Studies

- Cell Viability Assays:

- Concentration-Dependent Inhibition:

- Neuroprotective Effects:

Neuroprotection

A study published by Niu et al. (2017) explored the neuroprotective properties of this compound against oxidative stress-induced apoptosis in neuronal cells. The findings indicated that pre-treatment with this compound significantly reduced apoptosis markers and improved neuronal survival rates compared to untreated controls .

Cancer Research

In another investigation focused on cancer therapy, this compound was evaluated for its effects on colon cancer cell lines. The results demonstrated that the compound not only inhibited cell proliferation but also enhanced the efficacy of conventional chemotherapeutic agents by preventing apoptosis induced by these drugs .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C36H38BrN3O6 |

| IC50 for Bax/Bak Inhibition | 4 μM |

| Cell Lines Tested | HCT-116, BMK Cells |

| Neuroprotective Effects | Yes |

| Mechanism | Inhibits MOMP |

特性

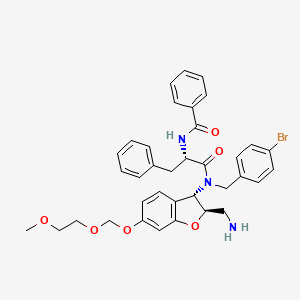

IUPAC Name |

N-[(2S)-1-[[(2R,3S)-2-(aminomethyl)-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-3-yl]-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38BrN3O6/c1-43-18-19-44-24-45-29-16-17-30-32(21-29)46-33(22-38)34(30)40(23-26-12-14-28(37)15-13-26)36(42)31(20-25-8-4-2-5-9-25)39-35(41)27-10-6-3-7-11-27/h2-17,21,31,33-34H,18-20,22-24,38H2,1H3,(H,39,41)/t31-,33+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPXNNVRTSEHSR-IGOOQNSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCOC1=CC2=C(C=C1)C(C(O2)CN)N(CC3=CC=C(C=C3)Br)C(=O)C(CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOCOC1=CC2=C(C=C1)[C@@H]([C@H](O2)CN)N(CC3=CC=C(C=C3)Br)C(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38BrN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。